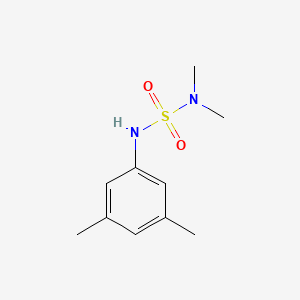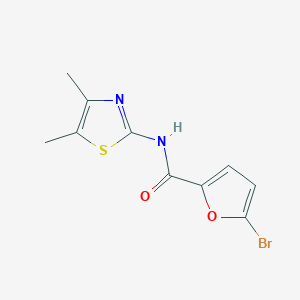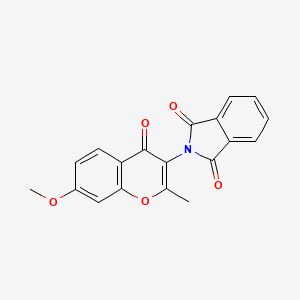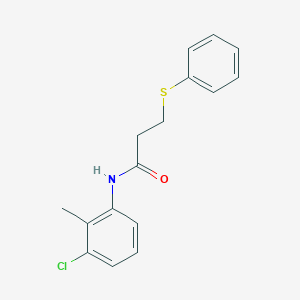
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPT belongs to the class of compounds known as amides and has been synthesized through various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to inhibit the growth and proliferation of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its low yield from synthesis methods. This can make it difficult to obtain sufficient quantities of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide for testing.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide. One area of interest is the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, which could lead to a better understanding of its therapeutic properties. Additionally, further studies could be conducted to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, with the goal of increasing the yield and efficiency of the process.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. While there are limitations to the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, future research could lead to the optimization of the process and the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide can be synthesized through various methods, including the reaction of 3-chloro-2-methylbenzoyl chloride with thioanisole in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with thioanisole in the presence of a coupling reagent. The yield of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide from these methods has been reported to be around 50-60%.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-14(17)8-5-9-15(12)18-16(19)10-11-20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWIQCFTVFMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-(phenylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
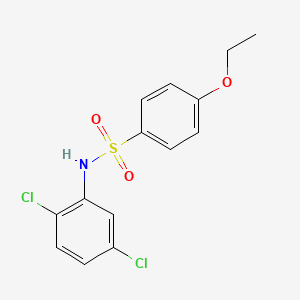
![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)


